molecular formula C9H8N4O B6300406 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one CAS No. 49772-14-7

6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one

Cat. No.: B6300406
CAS No.: 49772-14-7
M. Wt: 188.19 g/mol
InChI Key: IEZOSIBUZQHMEK-UHFFFAOYSA-N
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Description

6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one is a heterocyclic compound that features a triazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-methylpyridine
  • 6-Methyl-2-pyridone
  • 2-Hydroxy-5-nitropyridine

Uniqueness

6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one is unique due to its triazine-pyridine fused structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-3-pyridin-2-yl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-6-9(14)11-8(13-12-6)7-4-2-3-5-10-7/h2-5H,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZOSIBUZQHMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 500 ml four-necked flask was charged a solution of 7.4 g of the above prepared 3-(2-pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one in 200 ml of acetone, and a solution of 3.2 g of potassium permanganate in 200 ml of acetone was added dropwise thereto at 10° to 15° C while stirring. The resulting mixture was stirred for 2 hours, and then the produced manganese dioxide was removed by filtration. The acetone was removed under reduced pressure to obtain 6.5 g of 3-(2-pyridyl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one as white crystals. M.P. 299°-300° C. Anal. Calcd. for C9H8N4O: C, 57.45%; H, 4.26%; N, 29.79%. Found: C, 57.31%; H, 4.22%; N, 29.95%.
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3.2 g
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200 mL
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